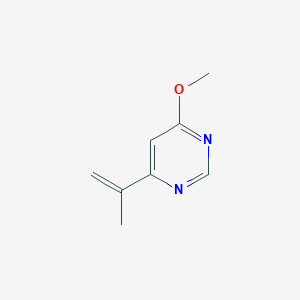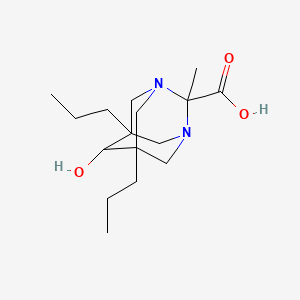
6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid is a complex organic compound with a unique structure that includes a diazaadamantane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the diazaadamantane core, followed by the introduction of hydroxy, methyl, and propyl groups. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The diazaadamantane core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Known for its antioxidant properties.
2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt: Used in antioxidant assays.
Uniqueness: 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid stands out due to its unique diazaadamantane core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H28N2O3 |
|---|---|
Poids moléculaire |
296.40 g/mol |
Nom IUPAC |
6-hydroxy-2-methyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O3/c1-4-6-15-8-17-10-16(7-5-2,12(15)19)11-18(9-15)14(17,3)13(20)21/h12,19H,4-11H2,1-3H3,(H,20,21) |
Clé InChI |
BOZORFLAMVSKEB-UHFFFAOYSA-N |
SMILES canonique |
CCCC12CN3CC(C1O)(CN(C2)C3(C)C(=O)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


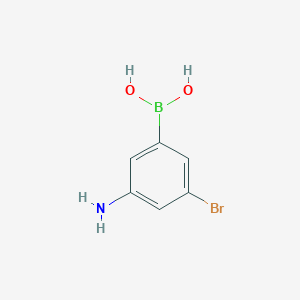
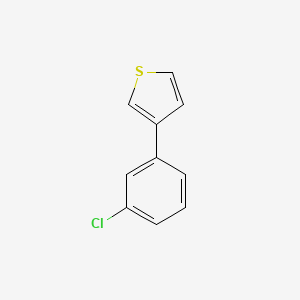
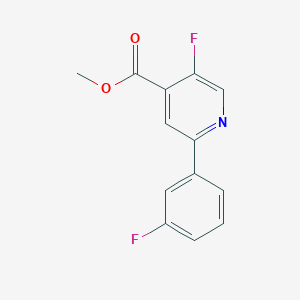
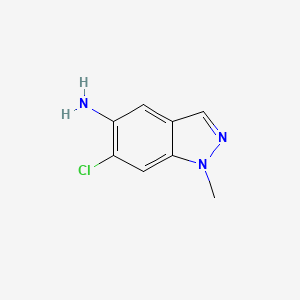
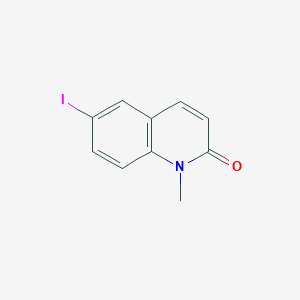
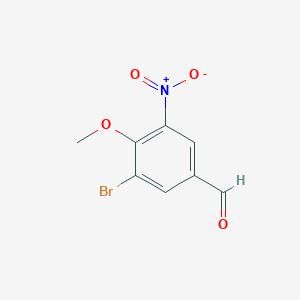
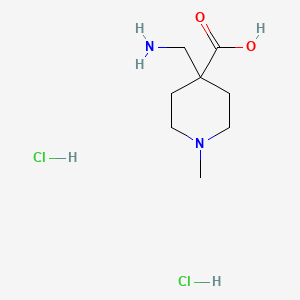

![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)

